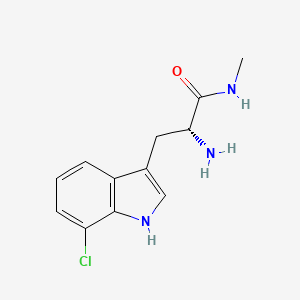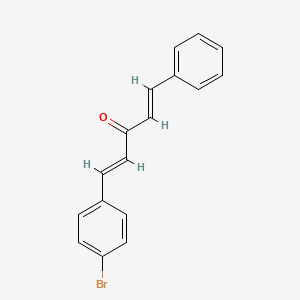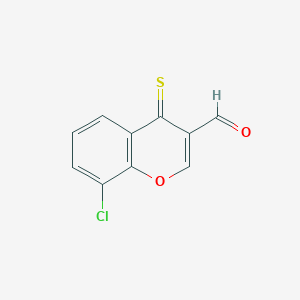
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring This compound is characterized by the presence of a chloro group at the 8th position, a sulfanylidene group at the 4th position, and a carbaldehyde group at the 3rd position of the benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde with chloroacetone in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in acetone . This reaction yields the desired product along with other benzopyran derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free conditions and green chemistry principles may be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzopyran derivatives, such as benzo[b]furan and benzo[b]cyclopropa[e]pyrans .
Aplicaciones Científicas De Investigación
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: It is used in the development of new materials with specific properties, such as optical or electronic characteristics.
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde involves its interaction with molecular targets and pathways within cells. For instance, it has been found to inhibit cancer cell proliferation by inducing apoptosis. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
- 4-Oxo-4H-1-benzopyran-3-carbaldehyde
- 4-Oxo-4H-1-benzopyran-3-carbonitrile
- 4-Oxo-4H-1-benzopyran-3-carboxylate
Comparison: Compared to these similar compounds, 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is unique due to the presence of the chloro and sulfanylidene groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
674292-14-9 |
|---|---|
Fórmula molecular |
C10H5ClO2S |
Peso molecular |
224.66 g/mol |
Nombre IUPAC |
8-chloro-4-sulfanylidenechromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClO2S/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-5H |
Clave InChI |
LLSBGQSMTYNXSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)OC=C(C2=S)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


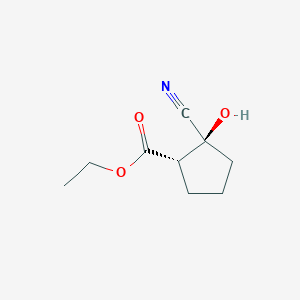
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
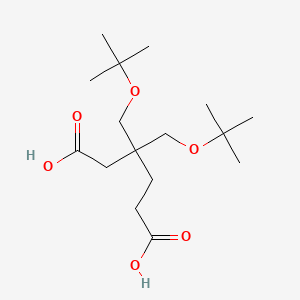
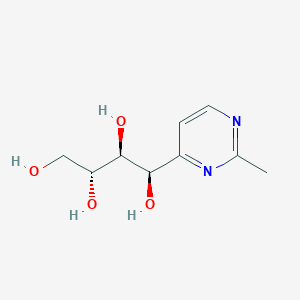
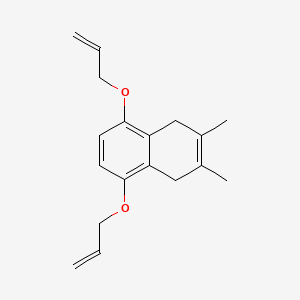
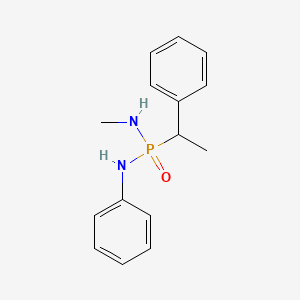
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
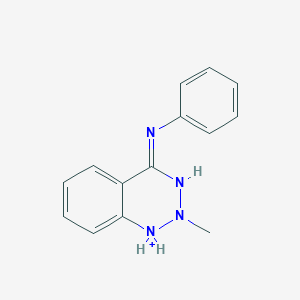
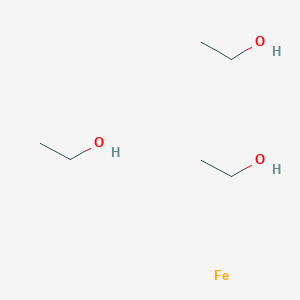
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)

